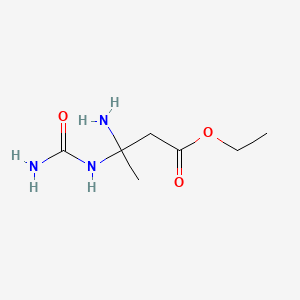

4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various 1,2,4-triazole derivatives has been explored in several studies. For instance, Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol were prepared by heating thiocarbohydrazide with 3,5-dimethoxy benzoic acid and then treating with substituted benzaldehydes . Another study reported the synthesis of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione (4AHT) and its tautomers, which was found to be energetically feasible at room temperature . Additionally, the synthesis of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles was accomplished starting from 4-methoxy benzoic acid using different secondary amines .

Molecular Structure Analysis

The molecular structure of these triazole derivatives has been confirmed using various spectroscopic methods. Infrared (IR), Mass, and NMR spectroscopy, along with elemental analysis, were used to confirm the chemical constituents of the synthesized Schiff bases . The bond lengths of 4AHT were found to be in good agreement with crystallographic values, and spectral analyses revealed the dominance of the thione over the thiol form . The structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined using X-ray diffraction techniques and optimized using density functional theory (DFT) .

Chemical Reactions Analysis

The antifungal activity of the Schiff bases was evaluated against Candida albicans, with chloride substituted derivatives showing promising activity . The biological activities of 4AHT were explored theoretically, suggesting its potential as an inhibitor of cyclin-dependent kinase 5 enzyme . The anti-inflammatory and antinociceptive activities of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles were evaluated, with certain compounds showing appreciable activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been investigated. The Schiff bases were found to be odorless, insoluble in water, and soluble in organic solvents . The inhibition properties of 3,5-disubstituted-4-amino-1,2,4-triazoles as corrosion inhibitors on mild steel in acidic medium were studied, showing good inhibition efficiency . The acute toxicity of 4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol was investigated, classifying the substances as the 4th class of toxicity according to K. K. Sidorov .

科学的研究の応用

Specific Scientific Field

Summary of the Application

This compound has been used in the development of pleiotropic TrkB and 5-HT4 receptor ligands as neuroprotective agents . These agents are designed to prevent neuronal death and induce neuronal differentiation in neurodegenerative disorders .

Methods of Application or Experimental Procedures

Based on the main structural characteristics of LM22A-4, a known activator of the TrkB receptor, and RS67333, a partial 5-HT4 receptor agonist, a small data set of novel compounds with potential dual activities was designed and synthesized .

Results or Outcomes

Studies have shown that activation of the 5-HT4 receptor and transactivation of the TrkB receptor have a positive influence on neuronal differentiation (total dendritic length, number of primary dendrites, and branching index) .

2. Alzheimer’s Disease Treatment

Specific Scientific Field

Summary of the Application

This compound has been used in the development of novel potential pleiotropic compounds of interest in Alzheimer’s Disease treatment through a rigidification strategy .

Methods of Application or Experimental Procedures

A series of phenylpyrazoles was prepared in a late-stage functionalization process and all compounds were evaluated in vitro towards AChE and 5-HTRs .

Results or Outcomes

A docking study was performed to better explain the observed SAR towards AChE, 5-HT4R and 5-HT6R. This study led to the description of novel ligand targeting both AChE and 5-HT6R .

3. Neurodegenerative Disorders

Specific Scientific Field

Summary of the Application

This compound has been used in the development of pleiotropic TrkB and 5-HT4 receptor ligands as neuroprotective agents . These agents are designed to prevent neuronal death and induce neuronal differentiation in neurodegenerative disorders .

Methods of Application or Experimental Procedures

Based on the main structural characteristics of LM22A-4, a known activator of the TrkB receptor, and RS67333, a partial 5-HT4 receptor agonist, a small data set of novel compounds with potential dual activities was designed and synthesized .

Results or Outcomes

Studies have shown that activation of the 5-HT4 receptor and transactivation of the TrkB receptor have a positive influence on neuronal differentiation (total dendritic length, number of primary dendrites, and branching index) .

4. Alzheimer’s Disease Treatment

Specific Scientific Field

Summary of the Application

This compound has been used in the development of novel potential pleiotropic compounds of interest in Alzheimer’s Disease treatment through a rigidification strategy .

Methods of Application or Experimental Procedures

A series of phenylpyrazoles was prepared in a late-stage functionalization process and all compounds were evaluated in vitro towards AChE and 5-HTRs .

Results or Outcomes

A docking study was performed to better explain the observed SAR towards AChE, 5-HT4R and 5-HT6R. This study led to the description of novel ligand targeting both AChE and 5-HT6R .

5. Serotonin Receptor Modulation

Specific Scientific Field

Summary of the Application

This compound has been used in the modulation of serotonin receptors . Serotonin (5-hydroxytryptamine, 5-HT) is a major neurotransmitter in the CNS, and its receptors play a crucial role in numerous physiological processes .

Methods of Application or Experimental Procedures

The compound is used as a modulator in the study of serotonin receptors . The exact methods of application or experimental procedures are not specified in the source .

6. Synthetic Method of 4-amino-5-chloro-2-methoxyl Benzoic Acid

Specific Scientific Field

Summary of the Application

This compound is used in the synthesis of 4-amino-5-chloro-2-methoxyl benzoic acid , which is an important intermediate in the synthesis of various pharmaceutical compounds .

Methods of Application or Experimental Procedures

The synthetic method includes the steps of dimethyl sulphate methylation, N-chloro-succinimide chlorination, alkaline hydrolysis de-esterification and hydrochloric acid acidification to prepare an intermediate product .

Results or Outcomes

The synthetic method is reasonable and simple in process route design, is mild in reaction conditions, is easy to industrially operate, is low in costs of raw material and devices, is high in yield and product quality, and is effectively reduced in production cost .

特性

IUPAC Name |

4-amino-3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4OS/c1-15-7-3-2-5(10)4-6(7)8-12-13-9(16)14(8)11/h2-4H,11H2,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGKHYQZOWIXJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。